molecular formula C26H44Br2O2 B15164262 Benzene, 1,3-bis[(10-bromodecyl)oxy]- CAS No. 202802-85-5

Benzene, 1,3-bis[(10-bromodecyl)oxy]-

Cat. No.: B15164262
CAS No.: 202802-85-5
M. Wt: 548.4 g/mol
InChI Key: ISTZRILCGXTSCZ-UHFFFAOYSA-N
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Description

Benzene, 1,3-bis[(10-bromodecyl)oxy]-: is an organic compound with the molecular formula C26H44Br2O2 It is a derivative of benzene, where two bromodecyl groups are attached to the benzene ring via ether linkages at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[(10-bromodecyl)oxy]- typically involves the reaction of 1,3-dihydroxybenzene (resorcinol) with 10-bromodecanol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Resorcinol+2(10-bromodecanol)K2CO3,DMFBenzene, 1,3-bis[(10-bromodecyl)oxy]-\text{Resorcinol} + 2 \text{(10-bromodecanol)} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Benzene, 1,3-bis[(10-bromodecyl)oxy]-} Resorcinol+2(10-bromodecanol)K2​CO3​,DMF​Benzene, 1,3-bis[(10-bromodecyl)oxy]-

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3-bis[(10-bromodecyl)oxy]- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Benzene, 1,3-bis[(10-bromodecyl)oxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis[(10-bromodecyl)oxy]- depends on its application. In biological systems, it can interact with lipid bilayers and membrane proteins, altering their structure and function. The bromodecyl groups can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

  • Benzene, 1,4-bis[(10-bromodecyl)oxy]-
  • Benzene, 1,2-bis[(10-bromodecyl)oxy]-

Comparison:

  • Benzene, 1,3-bis[(10-bromodecyl)oxy]- is unique due to the position of the bromodecyl groups, which can influence its reactivity and interaction with other molecules.
  • Benzene, 1,4-bis[(10-bromodecyl)oxy]- has the bromodecyl groups at the 1 and 4 positions, leading to different steric and electronic effects.
  • Benzene, 1,2-bis[(10-bromodecyl)oxy]- has the bromodecyl groups at the 1 and 2 positions, resulting in distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of Benzene, 1,3-bis[(10-bromodecyl)oxy]- and its various aspects, from synthesis to applications and comparisons with similar compounds

Properties

CAS No.

202802-85-5

Molecular Formula

C26H44Br2O2

Molecular Weight

548.4 g/mol

IUPAC Name

1,3-bis(10-bromodecoxy)benzene

InChI

InChI=1S/C26H44Br2O2/c27-20-13-9-5-1-3-7-11-15-22-29-25-18-17-19-26(24-25)30-23-16-12-8-4-2-6-10-14-21-28/h17-19,24H,1-16,20-23H2

InChI Key

ISTZRILCGXTSCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCBr)OCCCCCCCCCCBr

Origin of Product

United States

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